molecular formula C11H9NO2 B1346232 5-Phenyl-1H-pyrrole-2-carboxylic acid CAS No. 6636-06-2

5-Phenyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1346232
CAS RN: 6636-06-2
M. Wt: 187.19 g/mol
InChI Key: YEQVNAGNEONSTR-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol . The IUPAC name for this compound is 5-phenyl-1H-pyrrole-2-carboxylic acid .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 5-Phenyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method involves the reaction of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring attached to a phenyl group at the 5-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) .


Physical And Chemical Properties Analysis

5-Phenyl-1H-pyrrole-2-carboxylic acid has a molecular weight of 187.19 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.2 . The exact mass and monoisotopic mass of this compound are 187.063328530 g/mol .

Scientific Research Applications

Structural and Spectral Investigations

Research involving derivatives of pyrrole carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on structural and spectral studies. These studies combine experimental and theoretical approaches, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, to understand the properties of these compounds (Viveka et al., 2016).

Electronic and Electrochemical Properties

In the realm of organometallics, derivatives like 2,5-diferrocenyl-1-phenyl-1H-pyrrole have been synthesized and studied for their electronic and structural properties. These studies involve UV−vis spectroscopy and single-crystal X-ray diffraction, focusing on electron delocalization and electrochemical properties (Hildebrandt et al., 2011).

Catalysis and Chemical Reactions

Pyrrole-2-carboxylic acid has been identified as an effective ligand in Cu-catalyzed reactions of primary anilines with aryl halides. This showcases its role in facilitating chemical transformations, an area crucial in synthetic chemistry (Altman et al., 2008).

Synthesis of HIV-1 Entry Inhibitors

Derivatives of 5-Arylpyrrole-2-carboxylic acids are key intermediates in synthesizing HIV-1 entry inhibitors. The methodology described for their synthesis contributes to the development of significant medicinal compounds (Belov et al., 2017).

Corrosion Inhibition

Some derivatives, like 1H-pyrrole-2,5-dione, have shown potential as corrosion inhibitors for carbon steel in acidic environments. Their efficiency and mechanism of action are explored through electrochemical and weight loss studies (Zarrouk et al., 2015).

Crystallography and Quantum Chemistry

Crystallographic and ab initiotheoretical studies of pyrrole derivatives, like 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, provide insights into molecular structures and packing, which are essential for understanding the properties and reactivity of these compounds (Maurin et al., 2002).

Pharmaceutical Research

Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity has been explored. These compounds, synthesized via acyl chlorides, indicate the versatility of pyrrole derivatives in developing novel pharmaceuticals (Bijev et al., 2003).

Cascade Reactions in Organic Synthesis

Research on cascade transformations involving Ugi reactions with pyrrole compounds has led to the synthesis of a 1H-pyrrol-2(5H)-one core. This demonstrates the potential of pyrrole derivatives in facilitating complex organic synthesis pathways (Peshkov et al., 2014).

Antibacterial Drug Development

The synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs showcases the role of pyrrole derivatives in antimicrobial drug development. These compounds' structures and antibacterial screening highlight their potential in combating bacterial infections (Devi et al., 2018).

Nanocatalyst for Synthesis of Antibacterial Agents

Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as nanocatalysts for synthesizing novel antibacterial agents. This research underscores the role of pyrrole derivatives in nanotechnology and pharmaceutical synthesis (Poormirzaei, 2020).

Future Directions

The future directions for the study and application of 5-Phenyl-1H-pyrrole-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and biological activities . The development of novel pyrrole derivatives and the investigation of their potential applications in various fields such as medicinal chemistry could also be areas of future research .

properties

IUPAC Name

5-phenyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQVNAGNEONSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984994
Record name 5-Phenyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1H-pyrrole-2-carboxylic acid

CAS RN

6636-06-2
Record name 6636-06-2
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Record name 5-Phenyl-1H-pyrrole-2-carboxylic acid
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Record name 5-phenyl-1H-pyrrole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a 1L round bottomed flask with a stirring bar and an argon inlet was added 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester AV-4-1 (4.84 g, 22.28 mmol), dry CH2Cl2 (220 mL) and DDQ (5.06 g, 22.28 mmol). This solution was stirred at ambient temperature 1 h. The solvent was removed in vacuo. Aqueous NaOH (10% w/v, 440 mL) was added and the mixture was heated at reflux 24 h. The cooled, black solution was poured onto crushed ice and the mixture was acidified with conc. HCl. This mixture was extracted with EtOAc (2×). The combined extracts were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel using 2.5% MeOH in EtOAc as eluant to give 5-phenyl-1H-pyrrole-2-carboxylic acid AV-5-1 as an off white solid. 1H NMR (CDCl3) δ 6.59 (1H, dd, j=2.7, 3.9 Hz), 7.13 (1H, dd, j=2.7, 3.9 Hz), 7.34 (1H, m), 7.41 (2H, m), 7.59 (2H, m), 9.40 (1H, br s).
[Compound]
Name
1L
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0 (± 1) mol
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4.84 g
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5.06 g
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220 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

LiOH (27.5 mg, 0.65 mmol) was added to a stirred solution of 5-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester (67 mg, 0.31 mmol) in THF:MeOH:H2O (3:1:1, 3 mL), and the resulting mixture was stirred at room temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with 10% aqueous HCl, filtered the solid precipitated to afford 37 mg (63.79% yield) of 5-Phenyl-1H-pyrrole-2-carboxylic acid. LCMS Purity: 92.24%.
Name
Quantity
27.5 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
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THF MeOH H2O
Quantity
3 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LC López‐Cara, MJP de las Infantas… - Magnetic …, 2009 - Wiley Online Library
… [9] A similar procedure was used in the synthesis of compounds 48–56, starting from cinnamaldehyde 1d, which was converted into 5-phenyl-1H-pyrrole-2-carboxylic acid 3. Reaction of …
GS Masaret, TA Farghaly, SA Al-Hussain… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… 3-Amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide 1 was subjected to react with hydrazonoyl chloride 2 in dioxane/Et 3 N under reflux (Scheme 1). Such reaction was …
Number of citations: 2 www.tandfonline.com
M Aginagalde, V Gómez-Vallejo, Y Vara… - Applied Radiation and …, 2012 - Elsevier
In the present paper, the synthesis of 11 C-labeled Kendine 91 (a HDAC inhibitor which has shown in vitro and in vivo activity in HCT 116 and MOLT 4 human cancer cell lines) is …
Number of citations: 6 www.sciencedirect.com
F Micheli, R Di Fabio, A Giacometti, A Roth… - Bioorganic & medicinal …, 2010 - Elsevier
… Thionyl chloride was added to the commercially available 5-phenyl-1H-pyrrole-2-carboxylic acid and the resulting mixture was stirred at rt for 2 h. After work-up, the resulting acyl …
Number of citations: 13 www.sciencedirect.com
M Persico, A Ramunno, V Maglio… - Journal of Medicinal …, 2013 - ACS Publications
… instead of pentane-2,4-dione to give a mixture of 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid methyl ester (4b) and its regioisomer 4-acetyl-5-phenyl-1H-pyrrole-2-carboxylic acid …
Number of citations: 20 pubs.acs.org
F Gentili, N Pizzinat, C Ordener… - Journal of medicinal …, 2006 - ACS Publications
… It was prepared from 5-phenyl-1H-pyrrole-2-carboxylic acid methyl ester 50 via the procedure described for 11. The free base was purified by flash chromatography using cyclohexane/…
Number of citations: 26 pubs.acs.org
M Persico, P Galatello, MG Ferraro, C Irace, M Piccolo… - Molecules, 2023 - mdpi.com
A new series of tetrasubstituted pyrrole derivatives (TSPs) was synthesized based on a previously developed hypothesis on their ability to mimic hydrophobic protein motifs. The …
Number of citations: 9 www.mdpi.com
I Fejes, L Tőke, G Blaskó, M Nyerges, CS Pak - Tetrahedron, 2000 - Elsevier
A new two-step synthesis of pyrrole-2-carboxylic acids, steps via 1,3 dipolar cycloaddition of azomethine ylides to nitro-styrenes and oxidation of the resulting pyrrolidines with alkaline …
Number of citations: 43 www.sciencedirect.com
S Maier, M Frank, H Rau… - QSAR & …, 2006 - Wiley Online Library
A method for the synthesis and quality control of compound collections containing reactive thiol functions was developed. Such libraries form the basis for the construction of chemical …
Number of citations: 7 onlinelibrary.wiley.com
H Tokuhara, Y Imaeda, Y Fukase, K Iwanaga… - Bioorganic & Medicinal …, 2018 - Elsevier
We previously identified 2-tert-butyl-4-[(3-methoxypropyl)amino]-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-yl]pyrimidine-5-carboxamide 3 as a potent renin …
Number of citations: 8 www.sciencedirect.com

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